1-(Difluoromethoxy)-3-iodo-2-methylbenzene CAS number and physicochemical properties
1-(Difluoromethoxy)-3-iodo-2-methylbenzene CAS number and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(difluoromethoxy)-3-iodo-2-methylbenzene, a halogenated aromatic compound of increasing interest in the fields of medicinal chemistry and organic synthesis. This document delves into its fundamental properties, synthesis, reactivity, and potential applications, offering field-proven insights for researchers and developers.
Core Identification and Physicochemical Properties
1-(Difluoromethoxy)-3-iodo-2-methylbenzene is a substituted aromatic compound featuring a difluoromethoxy group, an iodine atom, and a methyl group attached to a benzene ring. These functional groups impart a unique combination of steric and electronic properties, making it a valuable building block in the synthesis of complex organic molecules.
Table 1: Core Identification of 1-(Difluoromethoxy)-3-iodo-2-methylbenzene
| Identifier | Value |
| Chemical Name | 1-(Difluoromethoxy)-3-iodo-2-methylbenzene |
| CAS Number | 1261825-62-0[1] |
| Molecular Formula | C8H7F2IO[1] |
| Molecular Weight | 284.04 g/mol [1] |
| SMILES | CC1=C(OC(F)F)C=CC(I)=C1 |
Table 2: Physicochemical Properties of 1-(Difluoromethoxy)-3-iodo-2-methylbenzene
| Property | Value | Notes |
| Boiling Point | Not experimentally determined. | Estimated to be >200 °C at atmospheric pressure, based on similar iodinated and difluoromethoxylated aromatic compounds. |
| Melting Point | Not experimentally determined. | Likely a low-melting solid or a liquid at room temperature. |
| Density | Not experimentally determined. | Expected to be significantly denser than water (>1.5 g/mL) due to the presence of iodine. |
| Solubility | Not experimentally determined. | Predicted to be insoluble in water but soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |
The Strategic Importance of the Difluoromethoxy Group in Drug Discovery
The difluoromethoxy (-OCF₂H) group is a privileged moiety in modern medicinal chemistry.[2] Its inclusion in drug candidates can significantly enhance their pharmacological profiles.[3] The primary advantages of incorporating a difluoromethoxy group include:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. This can block metabolic "hotspots," leading to a longer plasma half-life and improved bioavailability.[2][4]
-
Lipophilicity Modulation: The -OCF₂H group increases lipophilicity, which can improve membrane permeability and oral absorption.[2][3]
-
Hydrogen Bond Donor Capability: Uniquely for a lipophilic group, the hydrogen atom of the difluoromethoxy moiety can act as a hydrogen bond donor. This allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially maintaining or improving interactions with biological targets.[2]
-
Conformational Control: The steric bulk of the difluoromethoxy group can influence the conformation of a molecule, which can be crucial for optimizing binding to a target protein.
The presence of the difluoromethoxy group in FDA-approved drugs such as Pantoprazole and Roflumilast underscores its importance in contemporary drug design.[4]
Synthesis and Reactivity
Synthetic Approaches
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway to 1-(difluoromethoxy)-3-iodo-2-methylbenzene.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 3-iodo-2-methylphenol in a suitable solvent (e.g., aqueous dioxane or DMF), add a base such as sodium hydroxide or potassium carbonate.[5] A phase-transfer catalyst may be employed to facilitate the reaction.
-
Difluoromethylation: Heat the mixture to an elevated temperature (e.g., 80-100 °C) and bubble chlorodifluoromethane (Freon 22) through the solution with vigorous stirring.[5] Alternatively, other difluoromethylating agents could be employed.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 1-(difluoromethoxy)-3-iodo-2-methylbenzene.
Chemical Reactivity
The reactivity of 1-(difluoromethoxy)-3-iodo-2-methylbenzene is primarily dictated by the aryl iodide functionality. The carbon-iodine bond is susceptible to a variety of transformations, making this compound a versatile intermediate in organic synthesis.
Key Reactions:
-
Cross-Coupling Reactions: The iodo group can readily participate in various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 3-position.
-
Metal-Halogen Exchange: The aryl iodide can undergo metal-halogen exchange with organolithium or Grignard reagents to form an organometallic species, which can then be reacted with various electrophiles.
-
Reductive Deiodination: The iodine atom can be removed through reduction, for example, with a palladium catalyst and a hydride source.
The difluoromethoxy and methyl groups are generally stable under these conditions, although the difluoromethoxy group can be sensitive to strong acids or bases at high temperatures.
Caption: Key cross-coupling reactions of 1-(difluoromethoxy)-3-iodo-2-methylbenzene.
Potential Applications in Drug Development
Given its structural motifs, 1-(difluoromethoxy)-3-iodo-2-methylbenzene is a highly attractive starting material for the synthesis of novel drug candidates. The combination of the metabolically robust and bioisosteric difluoromethoxy group with a reactive iodo handle provides a powerful platform for generating libraries of compounds for screening against various biological targets.
Potential Therapeutic Areas:
-
Oncology: The development of kinase inhibitors and other targeted cancer therapies often involves the exploration of diverse aromatic substitution patterns.
-
Neuroscience: The lipophilicity imparted by the difluoromethoxy group can be beneficial for designing compounds that can cross the blood-brain barrier.
-
Inflammatory Diseases: The unique properties of the difluoromethoxy group can be leveraged to design novel anti-inflammatory agents with improved pharmacokinetic profiles.
Safety and Handling
While a specific safety data sheet for 1-(difluoromethoxy)-3-iodo-2-methylbenzene is not publicly available, based on the known hazards of similar halogenated and fluorinated aromatic compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6][7]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[6]
Hazard Statements (Predicted):
Based on analogous compounds, it is likely to be associated with the following hazards:
-
Harmful if swallowed (H302)[9]
Storage:
Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
Conclusion
1-(Difluoromethoxy)-3-iodo-2-methylbenzene represents a valuable and versatile building block for the synthesis of novel organic compounds, particularly in the realm of drug discovery. Its unique combination of a metabolically stable difluoromethoxy group and a reactive iodo handle provides a strategic starting point for the development of new therapeutic agents with potentially enhanced physicochemical and pharmacokinetic properties. While further experimental data on its specific properties are needed, its potential for a wide range of chemical transformations makes it a compound of significant interest for synthetic and medicinal chemists.
References
-
Hartwig, J. F., et al. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 134(30), 12565–12568. Available at: [Link]
-
Prakash, G. K. S., et al. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Angewandte Chemie International Edition, 51(48), 11571-11574. Available at: [Link]
-
Shen, Q., et al. (2023). Ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides. Science China Chemistry, 66(11), 3236-3241. Available at: [Link]
-
Arrica, M. A. (2006). Synthesis and Reactivity of Aryl Iodo Difluorides. Cardiff University. Available at: [Link]
-
Applichem. 1-(Difluoromethoxy)-3-iodo-2-methylbenzene. Available at: [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Available at: [Link]
-
OSHA. (2015). Safety Data Sheet: Toluene. Available at: [Link]
-
PubChem. (Difluoromethoxy)benzene. Available at: [Link]
- Google Patents. (2002). Water phase synthesis process of difluoromethoxy nitrobenzene.
Sources
- 1. appchemical.com [appchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 1-Fluoro-2-iodo-3-methylbenzene | 883502-14-5 [sigmaaldrich.com]
- 10. (Difluoromethoxy)benzene | C7H6F2O | CID 68015 - PubChem [pubchem.ncbi.nlm.nih.gov]
